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Compound of Interest

7H-Pyrrolo[2,3-D]pyrimidine-4-
Compound Name:
carboxylic acid

Cat. No.: B1442997

The 7H-pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, is a privileged scaffold
in medicinal chemistry.[1] Its structural similarity to the endogenous purine ring system allows it
to function as an effective hinge-binding motif for a multitude of protein kinases, which are
critical regulators of cellular processes.[2][3] This mimicry, however, is distinguished by the
replacement of the N7 nitrogen with a carbon atom, a modification that fundamentally alters the
electronic and metabolic properties of the molecule. This seemingly subtle change provides a
vector for chemical modification, reduces susceptibility to certain metabolic pathways, and
offers a unique platform for developing highly selective and potent therapeutic agents.

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have demonstrated significant potential as
inhibitors of key enzymes implicated in cancer, inflammatory disorders, and autoimmune
diseases.[4][5][6] Specifically, 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid serves as a
crucial synthetic intermediate and building block for the elaboration of more complex and
biologically active molecules.[7] Its carboxylic acid functionality provides a versatile handle for
amide bond formation, esterification, or other coupling reactions, enabling chemists to explore
structure-activity relationships (SAR) and optimize lead compounds.[2] This guide provides
researchers, scientists, and drug development professionals with a comprehensive overview of
the synthesis, procurement, and strategic considerations for sourcing this valuable chemical
entity.
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Synthetic Considerations: A Representative
Pathway

While 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is commercially available,
understanding its synthesis provides context for potential impurities and cost drivers. The
construction of the 7-deazapurine core is a non-trivial process, often involving a multi-step
sequence. A representative, albeit generalized, pathway can be constructed based on
methodologies reported in the literature for analogous structures.[8]

A common strategy begins with a suitably substituted pyrimidine precursor. The synthesis can
be conceptually broken down into the following key transformations[8]:

e Formation of a Key Intermediate: A common starting point is a diaminopyrimidine derivative,
which undergoes functionalization, such as iodination, to prepare it for subsequent carbon-
carbon bond formation.[8]

« Introduction of the Pyrrole Moiety Precursor: A Sonogashira coupling reaction is frequently
employed to introduce an alkyne, which will ultimately form the pyrrole ring.[8]

o Cyclization: The final key step is an intramolecular cyclization, often promoted by a base, to
construct the fused pyrrole ring, yielding the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[8]

e Functional Group Manipulation: Once the core is formed, subsequent steps would be
required to install and/or unmask the carboxylic acid at the 4-position.

This multi-step nature underscores the importance of rigorous quality control from suppliers, as
impurities may arise from any of the synthetic stages, including starting materials, reagents, or
incomplete reactions.
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Representative Synthetic Workflow
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Caption: A generalized workflow for the synthesis of the 7-deazapurine core.

Procurement Strategy: Identifying and Qualifying

Suppliers
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The acquisition of high-quality 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS No.
1005206-17-6) is critical for the success and reproducibility of research and development
activities.[9][10][11] A systematic approach to supplier evaluation is paramount.

Key Evaluation Criteria

o Purity and Documentation: The most critical factor is the purity of the material, typically
specified as =297% or 298%.[10][11] Always request a lot-specific Certificate of Analysis
(CoA). The CoA should provide data from analytical techniques such as *H NMR, LC-MS, or
HPLC to confirm identity and purity.

o Supplier Reputation and Specialization: Prioritize suppliers with a strong track record in
providing complex heterocyclic building blocks for drug discovery.

» Scalability and Availability: For drug development professionals, the ability of a supplier to
provide larger, cGMP (Current Good Manufacturing Practice) quantities is a crucial
consideration for future project stages. Assess if the supplier offers custom synthesis or bulk
quoting options.[10]

o Cost and Lead Time: Pricing can vary significantly between suppliers.[9][10] While cost is a
factor, it should be weighed against purity, documentation, and reliability. Stated lead times
should be confirmed at the time of quotation.[10]

Supplier Landscape

The following table summarizes publicly available information for several suppliers of 7H-
pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. This data is for informational purposes and
should be verified directly with the suppliers.
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Product . .
Available Price
) Number . o CAS Molecular
Supplier Purity Quantitie Range
(Example Number Formula
s (USD)
)
AK Not 1005206-
o 7182AC B 5g ~$1687 C7HsNsO:
Scientific specified 17-6
. 100520617 Not 1005206-
Alichem -~ 59 ~$891 C7HsN30:2
specified 17-6
Not 1005206-
Ambeed A810522 N 100mg, 1g  $28 - $107 C7H5N302
specified 17-6
ChemuUniv $348 - 1005206-
P40588 98% 1g, 59 C7Hs5Ns0:2
erse $1035 17-6
_ . Not 1005206-
Various N/A min 97% 19 - C7HsN30:2
specified 17-6

Data compiled from sources[9],[10], and[11]. Prices and availability are subject to change and
should be confirmed with the vendor.

Recommended Purchasing Workflow

A structured workflow ensures that the procured material meets the stringent requirements of
research and development.

Caption: A robust workflow for qualifying suppliers and ensuring material quality.

Core Applications in Drug Discovery

The utility of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is defined by the successful
development of potent and selective inhibitors derived from it. The scaffold is a cornerstone in
the design of inhibitors for several important kinase families.

« Interleukin-2-inducible T-cell Kinase (Itk) Inhibitors: Derivatives have been developed as
covalent irreversible inhibitors of Itk, a target for treating inflammatory and autoimmune
diseases.[4]
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» Protein Kinase B (Akt) Inhibitors: The scaffold has been optimized to yield potent and orally
bioavailable inhibitors of Akt, a critical node in cancer signaling pathways.[2]

e Bruton's Tyrosine Kinase (BTK) Inhibitors: Novel reversible BTK inhibitors based on this core
have shown efficacy in preclinical models of rheumatoid arthritis.[5]

» Focal Adhesion Kinase (FAK) Inhibitors: The 7H-pyrrolo[2,3-d]pyrimidine structure has been
key to discovering nanomolar inhibitors of FAK, a target in oncology.[12][13]

o Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors: Highly selective inhibitors
targeting the autoinhibited form of CSF1R have been developed from this scaffold.[7]

The consistent appearance of this core across numerous successful kinase inhibitor programs
highlights its value and validates the need for reliable sources of key intermediates like 7H-
pyrrolo[2,3-d]pyrimidine-4-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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